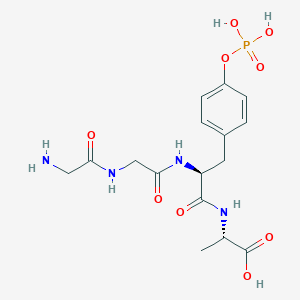

Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine

CAS No.: 159330-37-7

Cat. No.: VC16851645

Molecular Formula: C16H23N4O9P

Molecular Weight: 446.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 159330-37-7 |

|---|---|

| Molecular Formula | C16H23N4O9P |

| Molecular Weight | 446.35 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]propanoic acid |

| Standard InChI | InChI=1S/C16H23N4O9P/c1-9(16(24)25)19-15(23)12(20-14(22)8-18-13(21)7-17)6-10-2-4-11(5-3-10)29-30(26,27)28/h2-5,9,12H,6-8,17H2,1H3,(H,18,21)(H,19,23)(H,20,22)(H,24,25)(H2,26,27,28)/t9-,12-/m0/s1 |

| Standard InChI Key | WZIIXCSVISAZAP-CABZTGNLSA-N |

| Isomeric SMILES | C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)CNC(=O)CN |

| Canonical SMILES | CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)CNC(=O)CN |

Introduction

Biological Activity

The biological activity of Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine is attributed to its amino acid composition and the presence of the phosphonate group:

-

Antimicrobial Properties:

-

Phosphonated peptides like this compound can inhibit bacterial growth by interfering with cell wall synthesis.

-

-

Antioxidant Activity:

-

The tyrosine residue contributes to free radical scavenging, enhancing the compound's antioxidant potential.

-

-

Enzymatic Interactions:

-

Likely interacts with enzymes involved in amino acid metabolism or bacterial cell wall synthesis, potentially inhibiting these processes.

-

Chemical Reactivity

The compound's reactivity is influenced by its functional groups:

-

Phosphonate Group:

-

Participates in nucleophilic substitution reactions.

-

-

Peptide Bonds:

-

Can undergo hydrolysis under specific conditions.

-

-

Tyrosine Residue:

-

Susceptible to oxidation, which may lead to the generation of reactive oxygen species (ROS).

-

Synthesis

The synthesis of Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine typically involves:

-

Solid-Phase Peptide Synthesis (SPPS):

-

Amino acids are sequentially attached to a solid resin.

-

-

Phosphonate Group Introduction:

-

Reactive intermediates are used to attach the phosphonate group to the tyrosine residue.

-

This method ensures high purity and yield while allowing for easy purification after each step.

Applications

Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine has potential applications in multiple fields:

-

Biochemistry:

-

As a model compound for studying phosphonated peptides.

-

-

Pharmacology:

-

Potential therapeutic applications due to its antimicrobial and antioxidant properties.

-

-

Enzyme Interaction Studies:

-

Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to explore its binding affinity and thermodynamic parameters.

-

Comparison with Similar Compounds

| Compound | Phosphonate Group | Amino Acid Composition | Unique Features |

|---|---|---|---|

| Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine | Yes | Glycine, Tyrosine, Alanine | Unique tripeptide with phosphonate |

| Glycyl-Tyrosine | No | Glycine, Tyrosine | Simpler structure |

| Tyrosyl-Glycyl-Glycine | No | Tyrosine, Glycine | Different amino acid arrangement |

| Phospho-L-Alanine | Yes | Alanine | Single amino acid derivative |

The phosphonate group in Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine enhances its biological activity compared to simpler analogs.

Future Research Directions

Further studies could focus on:

-

Exploring its therapeutic potential as an antimicrobial or antioxidant agent.

-

Investigating its interactions with specific enzymes or receptors using computational modeling and experimental techniques.

-

Developing derivatives with enhanced stability or activity for pharmaceutical applications.

By leveraging its unique structure and reactivity, Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine holds promise for advancing biochemical and pharmacological research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume